molecular formula C25H24N2O4S2 B10898867 ethyl (2Z)-2-(3-methoxybenzylidene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(3-methoxybenzylidene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10898867
M. Wt: 480.6 g/mol
InChI Key: APCVOPRHICHWHG-ZHZULCJRSA-N
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Description

ETHYL 2-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a condensation reaction, often using a methoxybenzaldehyde derivative.

    Addition of the Methylsulfanylphenyl Group:

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the double bonds or reduce ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

ETHYL 2-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 2-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
  • **ETHYL 2-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, or pharmacokinetic properties.

Properties

Molecular Formula

C25H24N2O4S2

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl (2Z)-2-[(3-methoxyphenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H24N2O4S2/c1-5-31-24(29)21-15(2)26-25-27(22(21)17-9-11-19(32-4)12-10-17)23(28)20(33-25)14-16-7-6-8-18(13-16)30-3/h6-14,22H,5H2,1-4H3/b20-14-

InChI Key

APCVOPRHICHWHG-ZHZULCJRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=CC(=CC=C4)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC(=CC=C4)OC)S2)C

Origin of Product

United States

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